3-[(3-Chlorophenyl)methoxy]propanenitrile
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Overview
Description
“3-[(3-Chlorophenyl)methoxy]propanenitrile” is a chemical compound with the CAS Number 1467460-02-1 . It has a molecular weight of 195.65 and a molecular formula of C10H10ClNO .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClNO/c11-10-4-1-3-9(7-10)8-13-6-2-5-12/h1,3-4,7H,2,6,8H2 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a predicted density of 1.171±0.06 g/cm3 and a predicted boiling point of 329.8±22.0 °C . It is a liquid at room temperature .Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Research has explored the computational analysis of molecules similar to 3-[(3-Chlorophenyl)methoxy]propanenitrile. For instance, a study on the molecular structure, spectroscopic data, and quantum chemical calculations of a related molecule, 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4,5-dihydro-1H-pyrazol-1-yl]- 1,3-thiazol-4-yl}phenol, utilized DFT calculations to fully optimize molecular geometry and assign fundamental vibrations based on potential energy distribution. This research also involved natural bond orbital analysis, molecular electrostatic potential mapping, and molecular docking predictions to assess biological effects (Viji et al., 2020).
Synthesis and Characterization
Another study focused on the synthesis and characterization of derivatives, including an interaction of specific compounds to yield products like 2-amino-4-(4-chlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile. This work involved structural establishment through various spectroscopic techniques and density functional theory calculations to understand the absorption spectra and electronic properties (Al‐Sehemi et al., 2012).
Anticancer and Antimicrobial Activity Studies
Investigations into the biological applications of related molecules include antimicrobial and anticancer activity studies. A particular study analyzed a molecule's characterization via quantum chemical methods and vibrational spectral techniques, assessing its antimicrobial activity through molecular docking to identify hydrogen bonds and binding energy with different proteins (Viji et al., 2020).
Molecular Structure and Antimicrobial Activity
Further research on the molecular structure and antimicrobial activity of related compounds, such as 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone, combined experimental and theoretical vibrational studies with DFT analysis. This study also delved into HOMO-LUMO energy distribution, molecular electrostatic potential mapping, and docking simulations to explore antibacterial and antifungal effects (Sivakumar et al., 2021).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 3-[(3-Chlorophenyl)methoxy]propanenitrile are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the downstream consequences of these interactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methoxy]propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-10-4-1-3-9(7-10)8-13-6-2-5-12/h1,3-4,7H,2,6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRSNAOLTKQLSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1467460-02-1 |
Source
|
Record name | 3-[(3-chlorophenyl)methoxy]propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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